molecular formula C21H25N3O B11804244 Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone

Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone

Cat. No.: B11804244
M. Wt: 335.4 g/mol
InChI Key: ILNIIKSBZRMTSM-UHFFFAOYSA-N
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Description

Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone is a structurally complex small molecule featuring a phenyl group linked via a methanone bridge to a piperidine ring. The piperidine is substituted at the 2-position with a pyridin-3-yl group, which itself bears a pyrrolidin-1-yl substituent at the pyridine’s 2-position. This arrangement confers unique conformational flexibility and electronic properties, making it a candidate for pharmacological studies, particularly in targeting neurotransmitter receptors or enzymes involving π-π stacking and hydrogen bonding interactions .

Properties

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

phenyl-[2-(2-pyrrolidin-1-ylpyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C21H25N3O/c25-21(17-9-2-1-3-10-17)24-16-5-4-12-19(24)18-11-8-13-22-20(18)23-14-6-7-15-23/h1-3,8-11,13,19H,4-7,12,14-16H2

InChI Key

ILNIIKSBZRMTSM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=C(N=CC=C2)N3CCCC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactionsKey reagents often include pyridine derivatives, pyrrolidine, and piperidine, with reaction conditions involving catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as chromatography, are crucial in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

Drug Development

The compound's structural characteristics imply potential applications in drug discovery and development. Research indicates that compounds similar to Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone exhibit significant biological activities such as:

  • Anticonvulsant
  • Anticancer
  • Analgesic
  • Anti-inflammatory

These activities make it a promising candidate for further investigation in the development of pharmaceuticals targeting various diseases.

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. Techniques employed in these studies include:

  • Radiolabeled ligand binding assays
  • Surface plasmon resonance

Such studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological profile.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route allows for the introduction of various substituents on the pyridine or piperidine rings, enabling the creation of diverse analogs with potentially enhanced biological activities.

Synthetic Route Example :

  • Starting Materials : Pyridine derivatives, piperidine derivatives.
  • Reactions : Multi-step reactions including alkylation, acylation, and cyclization.
  • Final Product : Isolation and purification of this compound.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of similar compounds exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, studies have shown that pyrrolidine-containing compounds can effectively induce apoptosis in cancer cells through targeted pathways.

Case Study 2: Antinociceptive Effects

Another study highlighted the analgesic effects of related compounds in animal models, suggesting that modifications to the phenyl group can enhance pain relief without significant side effects.

Comparative Analysis Table

Compound NameStructural SimilarityUnique Features
2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanoneContains similar piperidine and pyridine ringsMethyl group substitution
4-(pyrrolidin-1-yloxy)phenolSimilar heterocyclic structureHydroxy group instead of ketone
3-pyridyle(piperidin-1-yloxy)phenolSimilar core structureHydroxy group addition

Mechanism of Action

The mechanism of action of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as proteins or nucleic acids. The compound may bind to active sites on enzymes, altering their activity and affecting biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the pyridine ring, nitrogen heterocycles, or methanone-linked groups.

Structural Analogues and Substitutions

(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone (CAS 1352493-26-5) Key Difference: A methyl group and piperidin-1-yl substituent replace the pyrrolidin-1-yl group on the pyridine ring.

(2-(2-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3) Key Difference: A methyl group replaces the pyrrolidin-1-yl substituent on the pyridine. Impact: Simplified substitution reduces steric hindrance, possibly enhancing metabolic stability but diminishing affinity for targets requiring polar interactions .

(Morpholin-4-yl)[2-(piperidin-1-yl)pyridin-3-yl]methanone Key Difference: Morpholine replaces the phenyl-methanone group, and the pyridine bears a piperidin-1-yl substituent. Impact: Morpholine’s oxygen atom enhances polarity (logP = 1.4878) and hydrogen-bonding capacity, improving aqueous solubility but reducing blood-brain barrier permeability compared to the target compound’s pyrrolidine-piperidine system .

(2-(Phenylamino)-1,4-phenylene)bis((4-(pyrrolidin-1-yl)piperidin-1-yl)methanone (CAS 1415800-43-9) Key Difference: A bis-methanone scaffold with phenylamino and dual pyrrolidin-piperidine groups. Impact: Increased molecular weight (MW ≈ 500 g/mol) and structural complexity may limit bioavailability but enhance multi-target interactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Substituents
Target Compound ~327.43* ~2.1* ~37* Pyrrolidin-1-yl, piperidine, phenyl
(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone ~373.51 ~2.8 ~32 Methyl, piperidin-1-yl
(Morpholin-4-yl)[2-(piperidin-1-yl)pyridin-3-yl]methanone 275.35 1.4878 37.229 Morpholine, piperidin-1-yl
(2-(Phenylamino)-1,4-phenylene)bis(...)methanone ~499.58 ~3.5 ~65 Bis-pyrrolidin-piperidine, phenylamino

*Estimated values based on structural analogs.

  • Lipophilicity : The target compound’s pyrrolidin-1-yl group likely results in moderate logP (~2.1), balancing membrane permeability and solubility. Methyl-substituted analogs (e.g., CAS 1242887-47-3) show higher logP, favoring CNS penetration but increasing metabolic oxidation risks .
  • Polar Surface Area (PSA): Morpholine-containing derivatives (PSA ≈ 37 Ų) exhibit higher solubility than bulkier bis-methanones (PSA ≈ 65 Ų), which may suffer from poor absorption .

Biological Activity

Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenyl group attached to a ketone, which connects two nitrogen-containing heterocycles: a pyrrolidine and a piperidine, linked to a pyridine ring. Its molecular formula is C21H25N3OC_{21}H_{25}N_{3}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural complexity suggests that it may interact with multiple biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Similar compounds have shown significant inhibition of cancer cell proliferation. For instance, derivatives of pyrrolidinone and piperidinone have demonstrated distinct biological activities against cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) .
  • Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could position it as a candidate for treating neurological disorders.

The biological activity of this compound can be attributed to its ability to bind to various receptors and enzymes:

  • Binding Affinity Studies : Interaction studies reveal that the compound has a binding affinity for several biological targets, which can be assessed using techniques like radiolabeled ligand binding assays and computational docking .
  • Cellular Activity : In vitro studies have shown that the compound can inhibit specific cellular pathways involved in tumor growth and metastasis. For example, it has been noted to impair the invasion and migration of cancer cells in a concentration-dependent manner .

Comparative Analysis with Similar Compounds

Compound NameStructural SimilarityUnique FeaturesBiological Activity
2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanoneContains similar piperidine and pyridine ringsMethyl group substitutionModerate anticancer activity
4-(pyrrolidin-1-yloxy)phenolSimilar heterocyclic structureHydroxy group instead of ketoneAntioxidant properties
3-pyridyle(piperidin-1-yloxy)phenolSimilar core structureHydroxy group additionPotential neuroprotective effects

The uniqueness of this compound lies in its specific arrangement of functional groups, particularly the ketone linkage and dual nitrogen heterocycles. This configuration may enhance its reactivity and biological activity compared to similar compounds lacking these features .

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of this compound:

  • In Vivo Studies : Animal models have been used to demonstrate the efficacy of similar compounds in reducing tumor size and improving survival rates in cancer models .
  • Mechanistic Studies : Research has identified specific pathways affected by the compound, including apoptosis induction in cancer cells through caspase activation .
  • Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles indicate favorable properties for oral bioavailability, which is crucial for therapeutic applications .

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